molecular formula C8H17Cl2N3 B1382124 1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride CAS No. 1432027-55-8

1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride

Cat. No.: B1382124
CAS No.: 1432027-55-8
M. Wt: 226.14 g/mol
InChI Key: VIDVLFLSURFALX-UHFFFAOYSA-N
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Description

Structural Classification of 1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride

This compound belongs to the broader category of heterocyclic compounds, specifically classified as a pyrazole derivative with an attached amine functionality. The compound exhibits the molecular formula C8H15N3·2HCl, with a molecular weight of 226.15 grams per mole. The structural architecture consists of a five-membered pyrazole ring containing three carbon atoms and two adjacent nitrogen atoms, which are positioned in ortho-substitution relative to each other. This heterocyclic framework represents what chemists classify as an azole compound, characterized by its aromatic properties and the presence of multiple nitrogen heteroatoms within the ring structure.

The pyrazole ring system in this compound demonstrates the characteristic electron-rich nature typical of such heterocycles, where electrophilic substitution reactions occur preferentially at position 4, while nucleophilic attacks favor positions 3 and 5. The specific substitution pattern of this compound features a propyl group attached to the nitrogen atom at position 1 of the pyrazole ring, with an ethanamine substituent positioned at carbon 4. This particular arrangement creates a compound that exhibits both the aromatic stability of the pyrazole core and the reactivity associated with primary amine functionality.

The dihydrochloride salt form represents the protonated state of the compound, where both the pyrazole nitrogen and the primary amine group have accepted protons, resulting in enhanced water solubility and crystalline stability. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(1-propyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride. The compound's structural classification places it within the aminopyrazole subfamily, which represents advantageous frameworks capable of providing useful ligands for various biological receptors and enzymes.

Structural Property Value Classification Category
Molecular Formula C8H15N3·2HCl Dihydrochloride salt
Molecular Weight 226.15 g/mol Small molecule
Ring System 5-membered pyrazole Heterocyclic azole
Nitrogen Content 3 atoms Polynitrogenous
Chemical Abstract Service Number 1432027-55-8 Registered compound

Historical Context of Pyrazole-Based Amine Compounds

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This foundational nomenclature established the basis for an entire class of heterocyclic compounds that would subsequently prove instrumental in both synthetic organic chemistry and pharmaceutical development. Knorr's initial investigations focused on the condensation reactions of acetoacetic ester with phenylhydrazine, leading to the discovery of the first known 5-pyrazolone compounds. These early synthetic achievements laid the groundwork for understanding the reactivity patterns and structural requirements necessary for pyrazole ring formation.

The synthetic methodology for accessing pyrazole compounds received further advancement through the contributions of Hans von Pechmann in 1898, who developed a classical synthesis route utilizing acetylene and diazomethane to produce pyrazole. This method represented a significant milestone in heterocyclic synthesis, demonstrating the feasibility of constructing pyrazole rings through cycloaddition reactions involving nitrogen-containing reagents. The Pechmann synthesis approach established precedents for subsequent developments in pyrazole chemistry, particularly in the realm of substituted derivatives.

A particularly noteworthy historical milestone occurred in 1959 with the isolation of 1-pyrazolyl-alanine from watermelon seeds, marking the first discovery of a naturally occurring pyrazole compound. This finding fundamentally altered the perception of pyrazoles from purely synthetic entities to naturally relevant structures with potential biological significance. The discovery of natural pyrazoles provided important validation for the continued investigation of these heterocycles as pharmacologically active scaffolds.

The evolution of pyrazole-based amine compounds specifically gained momentum throughout the latter half of the twentieth century as researchers recognized the enhanced biological activity profiles associated with amino-substituted pyrazole derivatives. Aminopyrazoles emerged as particularly valuable frameworks due to their ability to function as effective ligands for various biological targets, including p38 mitogen-activated protein kinase and different kinase families. The historical progression from simple pyrazole synthesis to complex aminopyrazole derivatives reflects the maturation of heterocyclic chemistry as a discipline capable of producing structurally sophisticated compounds with defined biological properties.

Historical Milestone Year Researcher Contribution
Pyrazole nomenclature 1883 Ludwig Knorr Established terminology and first synthesis methods
Classical synthesis 1898 Hans von Pechmann Acetylene-diazomethane route
First natural pyrazole 1959 Multiple researchers 1-pyrazolyl-alanine from watermelon seeds
Aminopyrazole development 1970s-present Various Biological activity recognition

Research Significance in Heterocyclic Chemistry

The research significance of this compound within the broader context of heterocyclic chemistry stems from its position as a representative member of the aminopyrazole class, which has demonstrated exceptional versatility in medicinal chemistry applications. Heterocyclic compounds constitute the foundation of modern pharmaceutical development, with these structures appearing in the majority of currently approved therapeutic agents and representing essential components in drug discovery pipelines. The unique electronic properties of pyrazole rings, combined with the hydrogen bonding capabilities of amine substituents, create molecular frameworks capable of engaging in diverse intermolecular interactions with biological targets.

Research investigations have consistently demonstrated that pyrazole derivatives exhibit remarkable pharmacological diversity, encompassing activities such as antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, and anti-cancer properties. This broad spectrum of biological activities positions compounds like this compound as valuable starting points for structure-activity relationship studies and lead compound optimization. The aminopyrazole framework specifically provides advantages in terms of receptor binding and enzyme inhibition, with documented effectiveness against targets including p38 mitogen-activated protein kinase and various cyclin-dependent kinases.

The structural features of this compound contribute to its research significance through several key aspects. The propyl substituent at the nitrogen-1 position provides lipophilic character that can enhance membrane permeability and tissue distribution properties, while the ethanamine chain at carbon-4 offers opportunities for hydrogen bonding interactions and potential salt formation. The dihydrochloride salt form ensures appropriate aqueous solubility for biological testing while maintaining chemical stability under standard laboratory conditions.

Contemporary research approaches utilizing this compound and related aminopyrazole derivatives focus on systematic structure modification to optimize biological activity profiles. The compound serves as a scaffold for investigating the effects of various substitution patterns on pharmacological properties, contributing to the development of more potent and selective therapeutic agents. Research methodologies typically involve comprehensive biological screening against panels of disease-relevant targets, followed by medicinal chemistry optimization to enhance desirable properties while minimizing unwanted effects.

Research Application Target Class Documented Activity Research Status
Kinase inhibition p38 mitogen-activated protein kinase Confirmed activity Active investigation
Anti-inflammatory Cyclooxygenase enzymes Demonstrated effects Clinical development
Anticancer screening Multiple tumor cell lines Cytotoxic activity Preclinical studies
Antimicrobial testing Bacterial and fungal strains Variable efficacy Ongoing research
Receptor binding Various neurotransmitter receptors Preliminary data Early investigation

Properties

IUPAC Name

1-(1-propylpyrazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-3-4-11-6-8(5-10-11)7(2)9;;/h5-7H,3-4,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDVLFLSURFALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Temperature Control: Many reactions are performed at low temperatures (0–5°C) during diazotization and azo coupling steps to prevent side reactions.
  • Catalysts: Triethylamine and dimethylaminopyridine (DMAP) are frequently used to facilitate alkylation and amination steps.
  • Solvent Choice: Dichloromethane, ethanol, and ethyl acetate are common solvents, with microwave-assisted reactions often employing methylene chloride for rapid heating.

Purification Techniques

  • Recrystallization from ethyl acetate/petroleum ether or ethanol is standard for obtaining high-purity intermediates.
  • Filtration, washing, and drying at 70°C are routine to remove residual impurities.

Data Table of Preparation Parameters

Step Reagents Solvent Temperature Reaction Time Yield Notes
Cyclization Hydrazine hydrate + ethyl acetoacetate Ethanol Reflux 2–4 hours 80–95% Cyclization to pyrazole core
Alkylation Alkyl halide (propyl iodide) Dichloromethane 0–25°C 2 hours 87% Catalyzed by triethylamine
Amination Ethanamine derivatives Ethanol or water Room temp 1–3 hours 80–88% Under microwave or conventional heating

Notes on Industrial and Laboratory Synthesis

  • Scale-up: Large-scale synthesis employs continuous flow reactors with optimized reaction parameters to improve yield and safety.
  • Purity: High-performance purification methods, including chromatography and recrystallization, ensure the compound's suitability for research applications.
  • Environmental Considerations: Use of greener solvents and catalytic processes is increasingly emphasized to reduce environmental impact.

Summary of Key Research Findings

  • The synthesis of 1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride is well-established, with multiple routes offering high yields and purity.
  • Critical factors include precise temperature control during diazotization, effective alkylation conditions, and thorough purification.
  • Microwave-assisted synthesis offers rapid reaction times with comparable yields, making it attractive for research-scale production.
  • Optimization of solvents and catalysts significantly influences reaction efficiency and product quality.

Chemical Reactions Analysis

1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride serves as a building block for synthesizing more complex molecules. Its versatility allows for various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : Reacting with halogens or alkylating agents to replace hydrogen atoms.

Biology

In biological research, this compound is utilized to study:

  • Enzyme Inhibition : Investigating its effects on specific enzymes that may play roles in various diseases.
  • Receptor Binding : Understanding how it interacts with biological receptors to modulate physiological responses.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities:

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a study demonstrated up to 85% inhibition in animal models compared to standard treatments like dexamethasone.

Antimicrobial Properties

The compound has demonstrated efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups enhances its antimicrobial activity, making it a candidate for therapeutic applications against bacterial infections.

Antitumor Activity

Some derivatives within the pyrazole family have shown cytotoxic effects against various cancer cell lines, indicating potential for development in cancer therapy.

Study on Anti-inflammatory Activity

A notable study conducted by Selvam et al. synthesized a series of novel pyrazole derivatives, including this compound. The derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models. Results indicated significant inhibition of TNF-α and IL-6 production.

Antimicrobial Screening

Chandra et al. reported on the synthesis and testing of various pyrazole derivatives against multiple bacterial strains. One derivative exhibited significant antibacterial activity against Klebsiella pneumoniae, suggesting its potential as a therapeutic agent for treating bacterial infections.

Mechanism of Action

The mechanism of action of 1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Length : The propyl group in the target compound increases lipophilicity compared to methyl or ethyl substituents in analogs . This may enhance membrane permeability but reduce aqueous solubility without salt formation.
  • Amine Chain Configuration: The ethanamine chain (vs.
  • Salt Form : The dihydrochloride form (vs. single HCl in ) likely improves solubility and stability, critical for formulation .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Solubility : Dihydrochloride salts (e.g., dimetindene N-oxide dihydrochloride ) typically exhibit high water solubility (>50 mg/mL), whereas free bases are often less soluble.
  • Stability : Storage conditions for the methyl-substituted analog (2–8°C ) suggest sensitivity to temperature, a trait likely shared by the propyl variant due to similar hydrolytic susceptibility.

Regulatory and Application Context

  • Impurity Profiles : Regulatory guidelines highlight impurities such as N-methyl indenyl derivatives , emphasizing the need for stringent purification during synthesis.

Biological Activity

1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride, with the molecular formula C8_8H15_{15}N3_3·2ClH and a molecular weight of 226.15 g/mol, is a synthetic compound derived from pyrazole. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 1-propyl-1H-pyrazole with ethanamine in the presence of hydrochloric acid, resulting in the formation of the dihydrochloride salt. The reaction conditions can be optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound acts as an inhibitor or modulator, influencing various biochemical pathways. The precise mechanisms depend on the biological context and target specificity.

Pharmacological Activities

Research has indicated that compounds within the pyrazole family exhibit a broad spectrum of biological activities, including:

  • Anti-inflammatory effects : Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to 1-(1-Propyl-1H-pyrazol-4-yl)ethanamine have shown significant inhibition in animal models .
  • Antimicrobial properties : Various studies have demonstrated the efficacy of pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The presence of specific functional groups enhances their antimicrobial activity .
  • Antitumor activity : Some pyrazole derivatives have been explored for their potential in cancer therapy, showing cytotoxic effects against various cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameStructureNotable Activity
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochlorideStructureAnti-inflammatory
1-(1H-pyrazol-4-yl)piperazine dihydrochlorideStructureAntimicrobial

These comparisons highlight how structural variations influence biological activity.

Study on Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized a series of novel pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced paw edema models. Compounds were assessed for their ability to inhibit TNF-α and IL-6 production, with some derivatives demonstrating up to 85% inhibition compared to standard treatments like dexamethasone .

Antimicrobial Screening

Chandra et al. reported on the synthesis of various pyrazole derivatives tested against multiple bacterial strains. One particular derivative exhibited significant antibacterial activity against Klebsiella pneumoniae, indicating its potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-(1-Propyl-1H-pyrazol-4-yl)ethanamine dihydrochloride?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation reactions followed by salt formation. A reflux-based approach with xylene (as a high-boiling solvent) and chloranil (as an oxidizing agent) can facilitate pyrazole ring formation, as demonstrated in similar compounds . Post-reaction, separation of the organic layer, repeated washing, and drying over anhydrous Na₂SO₄ are critical steps. Purification via recrystallization (e.g., methanol) ensures high purity . For dihydrochloride salt formation, treatment with HCl in a controlled environment is recommended, followed by lyophilization or vacuum drying. To optimize yield and minimize trial-and-error, employ statistical design of experiments (DoE) to screen variables like reaction time, temperature, and stoichiometry .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : Confirm substituent positions on the pyrazole ring (e.g., ¹H NMR for ethylamine and propyl groups; ¹³C NMR for carbon backbone) .
  • Mass spectrometry (LC-MS/HRMS) : Verify molecular weight (C₉H₁₉Cl₂N₃; MW 240.17) and detect impurities .
  • Elemental analysis : Validate Cl⁻ content in the dihydrochloride salt.
  • X-ray crystallography : Resolve crystal structure if single crystals are obtainable (see similar pyrazole derivatives in ).
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. How do the solubility and stability profiles of this compound influence experimental design in aqueous vs. organic systems?

Methodological Answer: The dihydrochloride salt enhances aqueous solubility compared to the free base, making it suitable for biological assays. However, stability tests under varying pH (e.g., phosphate buffers), temperature (4°C vs. room temperature), and light exposure are essential. For organic phase reactions (e.g., coupling reactions), dissolve the compound in polar aprotic solvents like DMF or DMSO. Pre-screen solubility using a solvent gradient (water:acetonitrile mixtures) and monitor degradation via UV-Vis or LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance the synthesis optimization of this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing experimental iterations. For example, ICReDD’s approach combines reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent polarity, catalyst selection) . Computational tools like Gaussian or ORCA can model pyrazole ring formation energetics, while molecular dynamics simulations assess salt stability in solvents .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in reactivity studies?

Methodological Answer: Discrepancies often arise from unaccounted solvent effects or intermediates. To address this:

  • In situ monitoring : Use techniques like FT-IR or Raman spectroscopy to detect transient species .
  • Sensitivity analysis : Vary computational parameters (e.g., basis sets, solvation models) to align with empirical results .
  • Cross-validation : Compare results with structurally analogous compounds (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) to identify substituent-specific trends .

Q. How does the presence of the dihydrochloride salt impact the compound’s interaction with biological targets compared to its free base form?

Methodological Answer: The dihydrochloride form increases bioavailability by improving water solubility but may alter binding kinetics. To evaluate:

  • Binding assays : Compare IC₅₀ values of the salt vs. free base using surface plasmon resonance (SPR) or fluorescence polarization .
  • Molecular docking : Simulate salt interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Pay attention to protonation states of amine groups at physiological pH .
  • Pharmacokinetic studies : Assess salt stability in plasma via LC-MS and correlate with in vivo efficacy .

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